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Compound of Interest

Compound Name: 2-Amino-4-bromopyridine

Cat. No.: B018318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Amino-4-bromopyridine (CAS No: 84249-14-9), a vital building block in medicinal chemistry

and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental

protocols for data acquisition.

Spectroscopic Data Summary
The following sections and tables summarize the essential spectroscopic data for 2-Amino-4-
bromopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: Experimental NMR data for 2-Amino-4-bromopyridine is not readily available in

the public domain. The following tables present predicted ¹H and ¹³C NMR data. These

predictions are based on computational algorithms and should be used as a reference guide

for experimental verification.

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
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Chemical Shift (δ, ppm) Multiplicity Assignment

~7.85 d H-6

~6.80 d H-5

~6.75 s H-3

~6.20 br s -NH₂

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~160.5 C-2

~150.0 C-6

~122.0 C-3

~118.0 C-5

~108.0 C-4

Infrared (IR) Spectroscopy
The following table outlines the expected characteristic infrared absorption bands for 2-Amino-
4-bromopyridine based on the typical vibrational modes of aminopyridines and bromoaromatic

compounds.
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Frequency Range (cm⁻¹) Intensity Assignment of Vibration

3450 - 3300 Medium - Strong
N-H Asymmetric & Symmetric

Stretching

3200 - 3000 Medium Aromatic C-H Stretching

1640 - 1600 Strong N-H Scissoring (Bending)

1580 - 1450 Strong C=C and C=N Ring Stretching

1350 - 1250 Medium Aromatic C-N Stretching

850 - 750 Strong C-H Out-of-plane Bending

700 - 600 Medium C-Br Stretching

Mass Spectrometry (MS)
The mass spectrum of 2-Amino-4-bromopyridine exhibits a characteristic isotopic pattern due

to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

m/z Ion Notes

173 [M+H]⁺
Corresponds to the molecule

with the ⁷⁹Br isotope.[1]

175 [M+H]⁺
Corresponds to the molecule

with the ⁸¹Br isotope.[1]

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-Amino-4-bromopyridine.
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Caption: General workflow for spectroscopic analysis.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 2-Amino-4-bromopyridine.

Materials and Equipment:

2-Amino-4-bromopyridine sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

High-quality 5 mm NMR tubes
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Vortex mixer or sonicator

NMR Spectrometer (e.g., 400 MHz or higher)

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

Sample Preparation:

Accurately weigh 5-10 mg of the 2-Amino-4-bromopyridine sample for ¹H NMR, or 20-50

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

clean, dry vial.[2]

Ensure the sample is fully dissolved. Gentle warming, vortexing, or sonication may be

applied if necessary.

If any solid particles remain, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into the NMR tube.

Add a small amount of TMS as an internal standard for chemical shift referencing (typically

to 0 ppm).

Cap the NMR tube securely and label it.

Spectrometer Setup and Data Acquisition:

Insert the prepared NMR tube into the spectrometer's sample holder.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, a

spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds).
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For ¹³C NMR, acquire the spectrum using appropriate parameters, which may include a

larger number of scans and a wider spectral width.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS peak at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain a high-quality FT-IR transmission spectrum of solid 2-Amino-4-
bromopyridine.

Materials and Equipment:

2-Amino-4-bromopyridine sample

Spectroscopy-grade Potassium Bromide (KBr), dried

Agate mortar and pestle

Pellet die set

Hydraulic press

FT-IR Spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):
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Place approximately 1-2 mg of the 2-Amino-4-bromopyridine sample into the agate

mortar.

Add about 100-200 mg of dry, IR-grade KBr to the mortar.

Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is

obtained. The particle size should be minimized to reduce scattering of the infrared

radiation.

Transfer a portion of the powdered mixture into the pellet die.

Assemble the die and place it in the hydraulic press.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.[3]

Data Acquisition:

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR

spectrometer.

Acquire a background spectrum of a blank KBr pellet or of the empty sample

compartment.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

Data Processing:

The sample spectrum is automatically ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Identify and label the wavenumbers of significant absorption peaks.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of 2-Amino-4-bromopyridine and its

fragments.
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Materials and Equipment:

2-Amino-4-bromopyridine sample

Suitable solvent (e.g., methanol, acetonitrile)

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI,

or Electron Impact - EI)

Procedure:

Sample Preparation:

Prepare a dilute solution of the sample in a suitable solvent. The concentration will depend

on the sensitivity of the instrument.

For direct infusion, the sample solution is drawn into a syringe and infused into the ion

source at a constant flow rate.

Alternatively, the sample can be introduced via a chromatographic system like GC-MS or

LC-MS.

Ionization and Analysis:

The sample is introduced into the ion source where molecules are converted into gas-

phase ions.[4][5]

In the mass analyzer, the ions are separated based on their mass-to-charge (m/z) ratio.[4]

The detector records the abundance of ions at each m/z value.

Data Interpretation:

The resulting mass spectrum plots ion intensity versus m/z.

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
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Analyze the isotopic pattern, particularly the M+ and M+2 peaks, to confirm the presence

and number of bromine atoms.

Examine the fragmentation pattern to gain further structural information.

Conclusion
The spectroscopic data and protocols provided in this guide serve as a fundamental resource

for the identification and characterization of 2-Amino-4-bromopyridine. The predicted NMR

data offers a valuable starting point for spectral assignment, while the expected IR and

confirmed MS data provide key structural and compositional information. Adherence to the

detailed experimental protocols will enable researchers to generate high-quality, reproducible

spectroscopic data, facilitating its application in drug discovery and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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